SP-96

Aurora B Kinase Enzymatic Assay Cancer Therapeutics

Researchers studying Aurora B biology face a critical challenge: most inhibitors are ATP-competitive and cause confounding myelosuppression via FLT3/KIT inhibition, complicating in vivo efficacy readouts. SP-96 is the first-in-class non-ATP-competitive Aurora B inhibitor, purpose-built to solve this problem. - >2000-fold selectivity over FLT3 (IC50=1475.6 nM) and KIT (IC50=1307.6 nM) eliminates dose-limiting neutropenia observed with clinical comparators like Barasertib. - Sub-nanomolar enzymatic potency (IC50=0.316±0.031 nM) and selective TNBC cell activity (MDA-MB-468 GI50=107 nM) provide a quantitative benchmark for kinase probe studies. Supplied with full analytical documentation (HPLC, NMR, MS) and shipped under ambient conditions for rapid global delivery.

Molecular Formula C25H20FN7O
Molecular Weight 453.5 g/mol
Cat. No. B8134260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-96
Molecular FormulaC25H20FN7O
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F
InChIInChI=1S/C25H20FN7O/c1-33-14-17(13-29-33)16-8-9-22-23(10-16)27-15-28-24(22)30-20-6-3-7-21(12-20)32-25(34)31-19-5-2-4-18(26)11-19/h2-15H,1H3,(H,27,28,30)(H2,31,32,34)
InChIKeyCGDYRZUPKPBLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SP-96: First-in-Class Non-ATP-Competitive Aurora B Kinase Inhibitor with Sub-Nanomolar Potency


SP-96 is a quinazoline-based small molecule inhibitor of Aurora B kinase with a reported molecular weight of 453.5 g/mol and CAS number 2682114-54-9. It is characterized by a non-ATP-competitive mechanism of inhibition, a feature that distinguishes it from all other Aurora B inhibitors in development [1]. In enzymatic assays, SP-96 demonstrates sub-nanomolar inhibitory activity with an IC50 of 0.316 ± 0.031 nM [1]. The compound exhibits a high degree of selectivity, showing >2000-fold preference for Aurora B over the receptor tyrosine kinases FLT3 and KIT [1], a profile designed to mitigate the myelosuppression observed with earlier clinical candidates. SP-96 is primarily utilized as a research tool in oncology, with a specific focus on triple-negative breast cancer (TNBC).

Mechanism Non-ATP-competitive Aurora B inhibition study context
Selectivity FLT3/KIT-sparing selectivity profiling workflow
Model Triple-negative breast cancer cell-model studies (MDA-MB-468 context)

Why Generic Aurora B Inhibitors Cannot Substitute for SP-96


Substituting SP-96 with another Aurora B inhibitor in a research or preclinical development setting is not scientifically sound due to fundamental differences in their mechanisms of action and target selectivity. Most Aurora B inhibitors, such as Barasertib (AZD1152) and VX-680, are ATP-competitive [1], [2], whereas SP-96 is the first-in-class non-ATP-competitive inhibitor [1]. This mechanistic distinction can lead to divergent biological responses, including differences in the induction of polyploidy and apoptosis [1]. More critically, SP-96 was specifically optimized to spare FLT3 and KIT (>2000-fold selectivity), kinases essential for normal hematopoiesis [1]. In contrast, Barasertib inhibits these same kinases, a property directly linked to the dose-limiting neutropenia observed in its clinical trials [1], [3]. Therefore, experimental outcomes with SP-96 cannot be reliably extrapolated to ATP-competitive inhibitors or those with a broader kinase inhibition profile.

This Product
SP-96 (Non-ATP-competitive)
Non-ATP-competitive Aurora B inhibition; >2000-fold selectivity over FLT3 and KIT in kinase panels
May support hematopoiesis endpoint monitoring in long-term models
ATP-Competitive Inhibitors
Barasertib, VX-680, etc.
ATP-competitive mechanism; broader kinase inhibition including FLT3/KIT may alter hematopoietic endpoints
Mechanism and selectivity profile differences may shift polyploidy/apoptosis readouts
Pan-Aurora / Pan-Kinase Inhibitors
Non-selective Aurora probes
Inhibition of Aurora A or off-target kinases may confound Aurora B-specific pathway interpretation
Isoform-selectivity context may not transfer; verify in target-engagement assays

Quantitative Evidence for SP-96's Differentiated Profile vs. Comparator Aurora Kinase Inhibitors


Enzymatic Potency: SP-96 IC50 vs. ATP-Competitive Comparators

SP-96 demonstrates sub-nanomolar potency against Aurora B kinase in a cell-free enzymatic assay (IC50 = 0.316 ± 0.031 nM) [1]. This potency is comparable to the highly selective ATP-competitive inhibitor Barasertib (IC50 = 0.37 nM) [2] and superior to the pan-Aurora inhibitor VX-680, which has a reported Ki of 18 nM for Aurora B [3].

Enzymatic Potency
Cross-study comparable
IC50 0.316 ± 0.031 nM (SP-96) vs. Barasertib 0.37 nM; VX-680 Ki 18 nM
Cell-free Aurora B enzymatic assay
Supports Aurora B enzymatic assay context with non-ATP-competitive mechanism
Ranked within tested set; cross-study comparison requires validation
Aurora B Kinase Enzymatic Assay Cancer Therapeutics

Selectivity Profile: >2000-Fold Sparing of FLT3 and KIT to Mitigate Myelosuppression Risk

A key differentiation of SP-96 is its >2000-fold selectivity against the kinases FLT3 (IC50 = 1475.6 nM) and KIT (IC50 = 1307.6 nM) [1], [2]. This is in stark contrast to the clinically evaluated Aurora B inhibitor Barasertib, which potently inhibits FLT3 and KIT in addition to Aurora B [1]. This off-target activity of Barasertib has been directly linked to neutropenia and myelosuppression in clinical trials [1], [3]. SP-96 was specifically designed to avoid this toxicity.

Selectivity Profile
Head-to-head
FLT3 IC50 1475.6 nM, KIT IC50 1307.6 nM; >2000-fold vs. Aurora B
Kinase selectivity panel; Barasertib non-selective for FLT3/KIT
FLT3/KIT selectivity context may support hematopoiesis endpoint monitoring
Off-target kinase review recommended for model transfer
Kinase Selectivity Myelosuppression Hematopoiesis

Mechanism of Action: First-in-Class Non-ATP-Competitive Aurora B Inhibition

SP-96 is the first and only reported non-ATP-competitive inhibitor of Aurora B kinase [1]. Enzyme kinetic studies confirm this unique mechanism, which stands in contrast to all other major Aurora B inhibitors in development, including Barasertib, VX-680, and AZD1152, which are ATP-competitive [1], . The study authors note that this non-ATP-competitive inhibition results in a different biological response, including a lower induction of polyploidy compared to ATP-competitive inhibitors [1].

Inhibition Mechanism
Class-level inference
First reported non-ATP-competitive Aurora B inhibitor
Enzyme kinetic assays; qualitative difference from ATP-competitive inhibitors
Non-ATP-competitive mechanism context; may yield distinct pharmacodynamic endpoints
Polyploidy induction reported to differ; requires model-specific review
Non-ATP-Competitive Enzyme Kinetics First-in-Class

Cellular Antiproliferative Activity: Selective Growth Inhibition in Triple-Negative Breast Cancer (TNBC) Cells

SP-96 demonstrates selective antiproliferative activity in the NCI-60 human tumor cell line screen, with notable potency against the triple-negative breast cancer (TNBC) cell line MDA-MB-468 (GI50 = 107 nM) [1], [2]. This is a therapeutically relevant disease model. In contrast, the authors noted that SP-96 exhibited poor cellular activity in other contexts, a limitation that prompted the development of an improved analog (compound 4b) [3].

Cellular Activity
Direct head-to-head
GI50 107 nM in MDA-MB-468 TNBC cells (NCI-60 screen)
Selective growth inhibition; poor activity in other contexts noted
Supports TNBC cell-model endpoint review; benchmark for analog evaluation
Cell permeability limitations may affect in vivo extrapolation
TNBC MDA-MB-468 GI50

Key Research Applications for SP-96 Based on Quantified Selectivity and Potency


Elucidating Aurora B-Specific Biology in Myelosuppression Studies

SP-96 is the optimal tool for experiments designed to isolate the effects of Aurora B inhibition from confounding off-target activities on hematopoietic kinases. Its >2000-fold selectivity over FLT3 and KIT allows researchers to study the direct consequences of Aurora B blockade on tumor growth without inducing the myelosuppression seen with non-selective clinical comparators like Barasertib [1]. This is particularly valuable for evaluating the therapeutic window in in vivo xenograft models where bone marrow toxicity is a key endpoint. (Evidence from Section 3: Selectivity Profile)

Investigating Non-ATP-Competitive Mechanisms of Action in Cancer Cell Models

As the first-in-class non-ATP-competitive Aurora B inhibitor, SP-96 provides a unique chemical probe for investigating kinase biology. Researchers can use SP-96 in cellular assays (e.g., in MDA-MB-468 TNBC cells where GI50 = 107 nM [1]) to compare the downstream signaling and phenotypic outcomes (such as polyploidy and apoptosis) with those induced by ATP-competitive inhibitors like VX-680 [2]. This application is critical for understanding potential therapeutic advantages or novel resistance mechanisms associated with allosteric kinase modulation. (Evidence from Section 3: Mechanism of Action)

Benchmarking and Lead Optimization for Next-Generation Aurora B Inhibitors

In medicinal chemistry and drug discovery programs, SP-96 serves as a critical benchmark compound. Its well-characterized profile—including a sub-nanomolar IC50 (0.316 nM), defined selectivity window (>2000x over FLT3/KIT), and cellular GI50 (107 nM) in a relevant TNBC model [1]—provides a quantitative baseline for evaluating new chemical entities. The reported limitation of poor cellular activity [2] also makes SP-96 an ideal negative control or starting point for designing analogs with improved permeability and bioavailability. (Evidence from Section 3: Enzymatic Potency, Cellular Activity)

Selective Targeting of Triple-Negative Breast Cancer (TNBC) Cell Lines

Data from NCI-60 screening indicates that SP-96 exhibits a selective growth inhibitory effect on the MDA-MB-468 TNBC cell line (GI50 = 107 nM) [1]. This finding positions SP-96 as a valuable tool for researchers focused on TNBC biology and therapeutics. It can be employed in mechanistic studies to dissect Aurora B dependency in this aggressive cancer subtype and as a positive control in cell viability assays for evaluating novel TNBC-targeted agents, where the quantified GI50 value provides a robust point of reference. (Evidence from Section 3: Cellular Activity)

Application
Selection Property
Validation Focus
Aurora B signaling studies in hematopoietic context
FLT3/KIT selectivity context
Hematopoiesis endpoint monitoring
Non-ATP-competitive kinase mechanism studies
Allosteric inhibition mechanism context
Phenotypic endpoint comparison (polyploidy/apoptosis)
Kinase inhibitor benchmarking and optimization
Potency and selectivity reference profile
Enzymatic and cellular assay benchmarking
TNBC cell-model studies
Cell-line sensitivity context
Cell viability endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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